molecular formula C14H18BrN3O2 B2580754 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopropylethan-1-one CAS No. 2380070-95-9

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopropylethan-1-one

Cat. No.: B2580754
CAS No.: 2380070-95-9
M. Wt: 340.221
InChI Key: PAVDJMDAVUSXIM-UHFFFAOYSA-N
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Description

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopropylethan-1-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a cyclopropyl group. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

The synthesis of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopropylethan-1-one involves multiple steps, typically starting with the bromination of pyrimidine. The brominated pyrimidine is then reacted with piperidine under specific conditions to form the intermediate compound. This intermediate is further reacted with cyclopropyl ethyl ketone to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reactions .

Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopropylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromopyrimidine moiety.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopropylethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopropylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to modulation of their activity. The piperidine ring and cyclopropyl group contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopropylethan-1-one include:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopropylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O2/c15-11-8-16-14(17-9-11)20-12-3-5-18(6-4-12)13(19)7-10-1-2-10/h8-10,12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVDJMDAVUSXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC(CC2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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